1-Ethynyl-3-oxocyclobutane-1-carboxylic acid
Description
1-Ethynyl-3-oxocyclobutane-1-carboxylic acid (Molecular formula: C₇H₈O₂, Molecular weight: 140.14 g/mol) is a cyclobutane derivative featuring a strained four-membered ring system substituted with an ethynyl group (-C≡CH), a ketone (3-oxo), and a carboxylic acid (-COOH) at the 1-position. Its structure, represented by the SMILES notation C#CC1(CCC1)C(=O)O, highlights the presence of a terminal alkyne, which confers unique reactivity for applications in click chemistry, polymer synthesis, or medicinal chemistry .
Properties
Molecular Formula |
C7H6O3 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
1-ethynyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c1-2-7(6(9)10)3-5(8)4-7/h1H,3-4H2,(H,9,10) |
InChI Key |
FPCRZFSJMZGUNH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC(=O)C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Esterification and Functionalization of 3-Oxocyclobutanecarboxylic Acid
Benzyl Ester Formation : A common preparative step involves converting 3-oxocyclobutanecarboxylic acid into benzyl 3-oxocyclobutanecarboxylate to facilitate further transformations. This is achieved by reacting 3-oxocyclobutanecarboxylic acid with benzyl bromide in the presence of bases such as potassium carbonate or cesium carbonate in solvents like acetone or tetrahydrofuran (THF). Conditions typically involve refluxing or stirring at room temperature for several hours (2 to 16 hours) under nitrogen atmosphere. The product is purified by silica gel chromatography. Yields reported range from moderate to high (up to ~90%) depending on conditions.
| Reaction Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Esterification | 3-oxocyclobutanecarboxylic acid, benzyl bromide, potassium carbonate or cesium carbonate | Acetone, THF | RT to reflux | 2-16 hours | 70-90 |
| Purification | Silica gel chromatography | Hexane/Ethyl acetate gradient | N/A | N/A | N/A |
Hydrolysis and Cyclobutanone Formation
Hydrolysis of dialkyl esters of cyclobutane dicarboxylic acids under acidic conditions (e.g., 20-25% hydrochloric acid) at elevated temperatures (around 100 °C) for extended periods (45-55 hours) leads to ring closure and formation of 3-oxocyclobutanecarboxylic acid. This method uses commercially available dialkyl esters as starting materials and is advantageous for its mild conditions and high yield (up to 92% reported).
| Ester Type | Hydrolysis Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diethyl ester | 20% HCl, 100 °C, 45 h | 72.8 | Standard hydrolysis |
| Dimethyl ester | 20% HCl, 100 °C, 55 h | 49.1 | Longer reaction time |
| Diisopropyl ester | 25% HCl, 100 °C, 45 h | 92.1 | Highest yield, mildest acid |
This acid hydrolysis approach is scalable and uses inexpensive, readily available materials, making it industrially attractive.
Introduction of the Ethynyl Group
The ethynyl functionality at the 1-position of the cyclobutanone ring is introduced via alkynylation reactions. Although direct alkynylation of 3-oxocyclobutanecarboxylic acid is challenging, literature suggests approaches involving:
Nucleophilic Addition of Acetylide Anions : Generation of acetylide ions (e.g., from terminal alkynes using strong bases like n-butyllithium) followed by addition to electrophilic carbonyl carbons on the cyclobutanone ring or its derivatives.
Use of Organometallic Reagents : Employing ethynyl organometallic species in the presence of catalysts to selectively install the ethynyl group.
Specific detailed protocols for the ethynylation step of 3-oxocyclobutanecarboxylic acid to yield 1-ethynyl-3-oxocyclobutane-1-carboxylic acid are less commonly reported in open literature, but general synthetic organic chemistry principles apply.
Representative Synthetic Route Summary
Synthesis of 3-oxocyclobutanecarboxylic acid via hydrolysis of cyclobutane dicarboxylic acid dialkyl esters under acidic reflux conditions.
Esterification to benzyl 3-oxocyclobutanecarboxylate to facilitate further functionalization.
Ethynylation of the ketone carbonyl or activated intermediate using acetylide nucleophiles or organometallic reagents.
Purification by silica gel chromatography and recrystallization to obtain pure 1-ethynyl-3-oxocyclobutane-1-carboxylic acid.
Data Table Summarizing Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or the carbonyl group to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-ethynyl-3-oxocyclobutane-1-carboxylic acid derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Ethynyl-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-ethynyl-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclobutane Derivatives
Structural Variations and Key Features
The following table summarizes critical structural and functional differences between 1-ethynyl-3-oxocyclobutane-1-carboxylic acid and related compounds:
Ethynyl Group vs. Aromatic Substitutions
- The ethynyl group in 1-ethynyl-3-oxocyclobutane-1-carboxylic acid enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This contrasts with aryl-substituted analogs (e.g., 3-chlorophenyl or 4-methoxyphenyl derivatives), where aromatic rings may enhance π-π stacking interactions but reduce alkyne-driven reactivity .
- Amino-substituted analogs like ACBC exhibit biological utility. ACBC is radiolabeled with carbon-11 for positron emission tomography (PET) imaging, leveraging its preferential uptake in tumors . The absence of an ethynyl or aromatic group in ACBC highlights how substituents dictate biomedical vs. synthetic applications.
Ketone and Carboxylic Acid Functionality
- The 3-oxo group in 1-ethynyl-3-oxocyclobutane-1-carboxylic acid and its analogs introduces polarity and hydrogen-bonding capacity, influencing solubility and crystallinity. For example, 1-benzylcyclobutane-1-carboxylic acid (C₁₂H₁₄O₂) is a white solid, likely due to strong intermolecular interactions .
- Ester derivatives (e.g., ethyl 3-oxocyclobutane-1-carboxylate) replace the carboxylic acid with an ester, improving lipid solubility for enhanced membrane permeability in drug delivery .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Ethynyl-3-oxocyclobutane-1-carboxylic acid, and what key reaction conditions are required?
- Methodology :
- Esterification and Hydrolysis : Start with cyclobutane derivatives (e.g., ethyl 1-methyl-3-oxocyclobutane-1-carboxylate) and modify functional groups. For example, introduce an ethynyl group via Sonogashira coupling, followed by acid hydrolysis to convert esters to carboxylic acids .
- Decarboxylation : Use thermal or catalytic decarboxylation of precursors like 1,1-cyclobutanedicarboxylic acid derivatives under controlled conditions (e.g., 150–200°C, inert atmosphere) .
- Key Conditions : Acid catalysts (e.g., H₂SO₄), reflux in polar solvents (e.g., ethanol), and inert gas protection for ethynyl group stability .
Q. How can spectroscopic techniques confirm the structure of 1-Ethynyl-3-oxocyclobutane-1-carboxylic acid?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify characteristic signals:
- Ethynyl proton (δ ~2.5–3.5 ppm, triplet for C≡CH).
- Cyclobutane ring protons (δ ~1.8–2.2 ppm, multiplet).
- Carboxylic acid proton (δ ~10–12 ppm, broad) .
- IR Spectroscopy : Confirm functional groups:
- C≡C stretch (~2100 cm⁻¹), C=O (carboxylic acid, ~1700 cm⁻¹), and O-H (broad ~2500–3000 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 140.2 (C₇H₈O₂⁺) and fragmentation patterns for cyclobutane ring cleavage .
Q. What are the primary chemical reactivity patterns observed in this compound?
- Reactivity Profile :
- Nucleophilic Addition : Ethynyl group reacts with halogens (e.g., Br₂ in CCl₄) to form dihalides.
- Oxidation : The cyclobutane ring is sensitive to strong oxidizers (e.g., KMnO₄), leading to ring-opening products.
- Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters .
Advanced Research Questions
Q. What computational chemistry approaches predict the reactivity or stability of this compound in novel reactions?
- Strategies :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess strain energy in the cyclobutane ring (~110 kJ/mol, typical for four-membered rings) .
- Molecular Dynamics Simulations : Model solvent effects on carboxylate anion stability (e.g., water vs. DMSO).
- Transition State Analysis : Predict regioselectivity in ethynyl group reactions using NBO (Natural Bond Orbital) analysis .
Q. How can researchers resolve contradictions in reported synthetic yields across preparation methods?
- Variables : Purity of starting materials, reaction time, and catalyst efficiency.
- Resolution :
- Use kinetic studies (e.g., GC-MS monitoring) to identify rate-limiting steps.
- Optimize decarboxylation via microwave-assisted heating to improve yields .
Q. What strategies are recommended for studying potential enzyme interactions or metabolic pathways involving this compound?
- Experimental Design :
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS.
- Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., cyclooxygenase-2) based on the carboxylic acid and ethynyl motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
